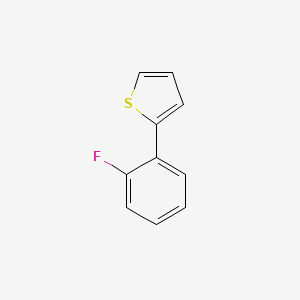

2-(2-Fluorophenyl)thiophene

Description

BenchChem offers high-quality 2-(2-Fluorophenyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWFSGWLAWEBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluorophenyl)thiophene (CAS Number: 58861-48-6)

Executive Summary: This document provides a technical overview of the chemical compound 2-(2-Fluorophenyl)thiophene. It is important to note that while this compound is registered under CAS number 58861-48-6, publicly available experimental data is scarce. Much of the available literature and commercial data sources incorrectly attribute the properties of its isomer, 2-(4-Fluorophenyl)thiophene, to this CAS number. This guide will focus on the known structural information, propose a probable synthetic pathway based on established chemical principles, and discuss general properties and safety considerations for this class of compounds, while clearly distinguishing between confirmed and theoretical information.

Core Compound Information

2-(2-Fluorophenyl)thiophene is a bi-aryl compound consisting of a thiophene ring substituted at the 2-position with a 2-fluorophenyl group. The placement of the fluorine atom at the ortho position of the phenyl ring is expected to influence the compound's conformation and electronic properties due to steric and inductive effects.

| Property | Data | Source |

| CAS Number | 58861-48-6 | General Record |

| Molecular Formula | C₁₀H₇FS | General Record |

| Molecular Weight | 178.23 g/mol | Calculated |

| Canonical SMILES | C1=CC=C(C(=C1)F)C2=CC=CS2 | Calculated |

| InChI Key | PURJRGMZIKXDMW-UHFFFAOYSA-N | Calculated |

| Physical Form | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like methanol, chloroform, and ethyl acetate | Inferred |

Note on Physicochemical Properties: Specific experimental data for melting point, boiling point, and density are not reliably available for the 2-fluoro isomer. Values often cited online (e.g., Melting Point: 51-55 °C) are consistently associated with the 4-fluoro isomer in accompanying literature.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

This reaction would involve the palladium-catalyzed coupling of a thiophene-based organoboron compound with a fluorinated aryl halide, or vice versa. The most common approach would utilize 2-bromothiophene and 2-fluorophenylboronic acid.

Figure 1. Proposed Suzuki-Miyaura synthesis pathway for 2-(2-Fluorophenyl)thiophene.

Representative Experimental Protocol (General Method)

The following protocol is a general representation for a Suzuki-Miyaura reaction and has not been specifically validated for the synthesis of 2-(2-Fluorophenyl)thiophene. It should be adapted and optimized by qualified researchers.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), and a base like potassium carbonate (2.0 equivalents).

-

Solvent and Reactant Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water. Stir the mixture for several minutes before adding 2-bromothiophene (1.0 equivalent) via syringe.

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: Purify the crude product using silica gel column chromatography, eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient), to yield the final product.

Figure 2. General experimental workflow for Suzuki-Miyaura cross-coupling.

Potential Applications

Aryl-thiophene derivatives are a significant class of compounds in medicinal chemistry and materials science.[1][2] They are considered "privileged scaffolds" in drug design due to their versatile biological activities.[2] However, no specific applications for 2-(2-Fluorophenyl)thiophene have been documented in the available literature.

This is in stark contrast to its isomer, 2-(4-Fluorophenyl)thiophene , which is a well-documented key intermediate in the synthesis of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3][4][5] The distinct biological role of the 4-fluoro isomer underscores the importance of isomeric purity in drug development.

Safety and Handling

A verified Safety Data Sheet (SDS) specific to 2-(2-Fluorophenyl)thiophene is not available. The hazard information commonly associated with CAS 58861-48-6 appears to be for the 4-fluoro isomer.[6] For this class of compounds, general laboratory safety precautions are advised.

| Hazard Class | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[7][8] |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |

| Respiratory Tract Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[7] |

| Handling | Use personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves.[6] Handle in a well-ventilated area or chemical fume hood.[6] Avoid formation of dust and aerosols.[8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep in the dark. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9] |

Conclusion

2-(2-Fluorophenyl)thiophene (CAS 58861-48-6) is a compound for which there is a notable lack of specific experimental data in the public domain, a situation complicated by frequent confusion with its 4-fluoro isomer. While its structural identity is known, its synthesis, properties, and applications remain largely undocumented. Based on established synthetic methodologies, a Suzuki-Miyaura cross-coupling reaction represents a highly viable route for its preparation. Researchers interested in this specific isomer should proceed with caution, verifying the identity and properties of any synthesized or procured material, rather than relying on potentially misattributed data from commercial or aggregated sources.

References

- 1. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-(4-Fluorophenyl)thiophene , >95.0%(GC) , 58861-48-6 - CookeChem [cookechem.com]

- 4. 2-(4-Fluorophenyl)-thiophene | 58861-48-6 [chemicalbook.com]

- 5. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 6. capotchem.com [capotchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. aaronchem.com [aaronchem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-(2-Fluorophenyl)thiophene. Due to a notable lack of specific experimental data for this particular isomer in published literature, this paper draws upon established principles of organic chemistry, data from analogous substituted biaryl systems, and standard computational and experimental methodologies to present a comprehensive overview. The insights provided are crucial for professionals engaged in drug design and materials science, where molecular geometry and electronic properties are paramount.

Molecular Structure

The molecular structure of 2-(2-Fluorophenyl)thiophene consists of a thiophene ring linked to a 2-fluorophenyl group at the C2 position of the thiophene ring. The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which imparts a degree of stability to the molecule. The presence of the fluorine atom on the phenyl ring, particularly in the ortho position, significantly influences the molecule's electronic properties and spatial arrangement.

Key Structural Features:

-

Aromatic Systems: Both the thiophene and the fluorophenyl rings are aromatic, contributing to the overall stability of the molecule.

-

C-C Bond Linkage: The two rings are connected by a single carbon-carbon bond, which allows for rotation and gives rise to different conformational isomers.

-

Ortho-Fluoro Substituent: The fluorine atom at the C2' position of the phenyl ring introduces both steric hindrance and electronic effects (inductive and mesomeric) that are critical in determining the molecule's preferred conformation.

Conformational Analysis

The conformation of 2-(2-Fluorophenyl)thiophene is primarily defined by the dihedral angle (θ) between the planes of the thiophene and the 2-fluorophenyl rings. This angle is a result of the balance between two opposing forces:

-

Steric Hindrance: The ortho-substituted fluorine atom and the hydrogen atom on the C3 position of the thiophene ring create steric repulsion. This repulsion is minimized when the two rings are twisted out of planarity (non-planar conformation).

-

π-Conjugation: For maximal overlap of the π-orbitals between the two aromatic rings, a planar conformation (θ = 0° or 180°) would be ideal. This extended conjugation leads to electronic stabilization.

Due to the significant steric clash that would occur in a planar arrangement, 2-(2-Fluorophenyl)thiophene is expected to adopt a non-planar conformation in its ground state. The exact dihedral angle would represent the energetic minimum balancing steric repulsion and the loss of some π-conjugation. Computational studies on similarly ortho-substituted biaryls suggest that this angle is typically in the range of 30° to 60°.

The diagram below illustrates the key factors influencing the conformational preference of 2-(2-Fluorophenyl)thiophene.

Caption: Factors influencing the conformation of 2-(2-Fluorophenyl)thiophene.

Experimental and Computational Protocols

3.1. Synthesis

A common and effective method for the synthesis of 2-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction. For 2-(2-Fluorophenyl)thiophene, this would involve the reaction of 2-bromothiophene with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reactants: 2-bromothiophene (1 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents), and a base like K₂CO₃ (2 equivalents).

-

Solvent: A mixture of toluene and water (e.g., 4:1 v/v).

-

Procedure: The reactants are combined in the solvent and the mixture is degassed with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated under reflux for a specified period (typically 12-24 hours) until the starting materials are consumed (monitored by TLC or GC).

-

Work-up: After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-(2-Fluorophenyl)thiophene.

3.2. Structural Characterization

-

X-ray Crystallography: This technique provides the most definitive information about the solid-state structure, including bond lengths, bond angles, and the dihedral angle between the rings. The process involves growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms in the molecule. For conformational analysis, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, which can help in determining the preferred conformation in solution.

-

Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful computational method used to predict the geometry, energy, and electronic properties of molecules. A conformational search can be performed to identify the lowest energy conformer and to calculate the rotational energy barrier between different conformations.

The following flowchart outlines a typical workflow for the characterization of 2-(2-Fluorophenyl)thiophene.

An In-Depth Technical Guide to 2-(2-Fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(2-Fluorophenyl)thiophene, including its nomenclature, physical and chemical properties, and key synthetic methodologies. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in medicinal chemistry and materials science.

Chemical Identity and Nomenclature

IUPAC Name: 2-(2-Fluorophenyl)thiophene

Synonyms:

Due to its relatively niche status in publicly available literature, a comprehensive list of synonyms has not been established. Researchers may encounter variations in naming conventions, and it is advisable to rely on the IUPAC name for unambiguous identification.

Physicochemical Properties

Quantitative data for 2-(2-Fluorophenyl)thiophene is not extensively reported. However, based on the properties of the analogous, well-documented isomer, 2-(4-Fluorophenyl)thiophene, and general principles of physical organic chemistry, the following properties can be anticipated. It is crucial to note that these are estimated values and should be confirmed through experimental analysis.

| Property | Estimated Value |

| Molecular Formula | C₁₀H₇FS |

| Molecular Weight | 178.23 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis and Experimental Protocols

The synthesis of 2-(2-Fluorophenyl)thiophene can be achieved through established cross-coupling methodologies, which are fundamental in the formation of carbon-carbon bonds between aromatic rings. The two primary strategies are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol (General Procedure):

A detailed experimental protocol for the synthesis of the specific target molecule is not available in the searched literature. However, a general procedure for the Suzuki-Miyaura coupling of a thiophene derivative is as follows:

-

Reaction Setup: To an oven-dried flask, add the 2-thienylboronic acid or its corresponding ester, the 2-fluorophenyl halide (e.g., 2-bromo-1-fluorobenzene), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable base (e.g., sodium carbonate or potassium carbonate).

-

Solvent Addition: Add a degassed solvent system, which is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent and water. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 2-(2-Fluorophenyl)thiophene.

Stille Coupling

The Stille coupling offers an alternative route for the synthesis of 2-(2-Fluorophenyl)thiophene, utilizing an organotin reagent.

Reaction Scheme:

Figure 2: General scheme for the Stille coupling.

Detailed Experimental Protocol (General Procedure):

Similar to the Suzuki-Miyaura coupling, a specific protocol for 2-(2-Fluorophenyl)thiophene is not readily found. A general procedure for a Stille coupling is as follows:

-

Reaction Setup: In a flask under an inert atmosphere, dissolve the 2-fluorophenyl halide and the 2-(tributylstannyl)thiophene in a suitable anhydrous, degassed solvent such as toluene, THF, or DMF.

-

Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0).

-

Reaction Conditions: The mixture is heated to a temperature typically between 80°C and 110°C. The reaction is monitored for completion using TLC or GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove the tin byproducts. The organic layer is then dried and concentrated. The resulting crude product is purified by column chromatography.

Signaling Pathways and Biological Context

Currently, there is no available information in the searched literature regarding the involvement of 2-(2-Fluorophenyl)thiophene in any specific signaling pathways or its biological activities. Its structural similarity to intermediates used in the synthesis of bioactive molecules suggests its potential as a building block in drug discovery programs. Further research is required to elucidate any potential biological effects.

Conclusion

2-(2-Fluorophenyl)thiophene is a specialty chemical with potential applications in pharmaceutical and materials science research. While detailed experimental data and a comprehensive toxicological profile are not yet publicly available, its synthesis can be approached through well-established cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. This guide provides a foundational understanding of this compound, intended to support further research and development efforts. Researchers are encouraged to perform their own analyses to determine the precise physicochemical properties and to develop optimized synthetic protocols.

A Technical Guide to the Computational and DFT Analysis of 2-(2-Fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and Density Functional Theory (DFT) studies of 2-(2-fluorophenyl)thiophene, a molecule of interest in medicinal chemistry and materials science. This document outlines the theoretical basis for these studies, details experimental and computational methodologies, and presents expected findings in a structured format for researchers, scientists, and professionals in drug development.

Introduction

2-(2-Fluorophenyl)thiophene is a heterocyclic compound featuring a thiophene ring linked to a fluorinated phenyl group. The introduction of a fluorine atom can significantly alter the molecule's physicochemical and biological properties, making it a valuable scaffold in drug design.[1] Computational studies, particularly those employing Density Functional Theory (DFT), are essential for understanding the structural, electronic, and spectroscopic properties of such molecules, thereby guiding synthetic efforts and predicting biological activity.[2][3] DFT calculations provide insights into molecular geometry, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps.[2][4]

Synthesis and Experimental Characterization

While numerous methods exist for the synthesis of thiophene derivatives, a common approach for aryl-substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a thiophene boronic acid or ester with an aryl halide, or vice-versa, in the presence of a palladium catalyst.

General Synthetic Protocol: Suzuki-Miyaura Coupling

A plausible synthetic route for 2-(2-fluorophenyl)thiophene is the palladium-catalyzed cross-coupling of 2-bromothiophene with 2-fluorophenylboronic acid.

Materials:

-

2-bromothiophene

-

2-fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)[5]

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., Argon), add 2-fluorophenylboronic acid, a suitable solvent mixture (e.g., toluene:ethanol:water), and a base.

-

Stir the mixture at room temperature and add the palladium catalyst.

-

After a brief period of stirring, add 2-bromothiophene to the mixture.

-

Heat the reaction mixture to reflux (e.g., 80 °C) and maintain for a specified period (e.g., 24 hours), monitoring the reaction progress by a suitable technique like TLC or GC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-(2-fluorophenyl)thiophene.[6][7]

The following diagram illustrates the general workflow for the synthesis and purification of 2-(2-fluorophenyl)thiophene.

Caption: General workflow for the synthesis of 2-(2-Fluorophenyl)thiophene.

Computational Methodology

DFT calculations are typically performed using software packages like Gaussian, ORCA, or Spartan. The choice of functional and basis set is crucial for obtaining accurate results. A commonly used combination for organic molecules is the B3LYP functional with the 6-31G(d,p) or a larger basis set.[2][4]

Geometry Optimization and Vibrational Analysis

The first step in computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, which minimizes the energy of the molecule with respect to its atomic coordinates. Following optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[4] These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

Electronic Structure Analysis

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transport properties.[2] A smaller gap generally implies higher reactivity.

Spectroscopic Predictions

DFT can be used to predict various spectroscopic properties, including:

-

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental spectra for structure verification.

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.[8]

The logical flow of a typical DFT study is depicted below.

Caption: Logical workflow for a typical DFT study of a molecule.

Predicted and Representative Data

The following tables summarize the kind of quantitative data that would be obtained from DFT calculations on 2-(2-fluorophenyl)thiophene. The values presented here are illustrative and based on typical results for similar thiophene derivatives found in the literature.

Optimized Geometrical Parameters

The dihedral angle between the thiophene and phenyl rings is a critical parameter that influences the molecule's conjugation and overall shape.

| Parameter | Description | Expected Value (B3LYP/6-31G(d,p)) |

| C-C (thiophene) | Average C-C bond length in the thiophene ring | ~1.38 - 1.42 Å |

| C-S (thiophene) | Average C-S bond length in the thiophene ring | ~1.72 - 1.76 Å |

| C-C (inter-ring) | Bond length between the thiophene and phenyl rings | ~1.46 - 1.48 Å |

| C-F (phenyl) | Carbon-Fluorine bond length | ~1.35 - 1.37 Å |

| Dihedral Angle | Angle between the planes of the two rings | 20° - 40° |

Vibrational Frequencies

Comparison of calculated and experimental vibrational frequencies helps in the assignment of spectral bands.

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | Stretching of C-H bonds on the rings | 3050 - 3150 |

| C=C stretch (aromatic) | Stretching of C=C bonds within the rings | 1400 - 1600 |

| C-F stretch | Stretching of the Carbon-Fluorine bond | 1200 - 1250 |

| Ring breathing | Collective stretching/compression of the rings | 800 - 1000 |

Electronic Properties

These properties are crucial for understanding the molecule's reactivity and potential applications in electronic devices.

| Property | Description | Expected Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |

| Ionization Potential | Energy required to remove an electron | 5.5 to 6.5 |

| Electron Affinity | Energy released when an electron is added | 1.0 to 2.0 |

Conclusion

Computational studies using DFT provide a powerful framework for elucidating the structural and electronic properties of 2-(2-fluorophenyl)thiophene. These theoretical insights, when combined with experimental data, offer a detailed understanding of the molecule's behavior. This knowledge is invaluable for the rational design of new materials and therapeutic agents based on the thiophene scaffold. The methodologies and expected data presented in this guide serve as a foundation for researchers and professionals working in this exciting area of chemical science.

References

- 1. 2-(4-Fluorophenyl)thiophene | 58861-48-6 | Benchchem [benchchem.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 6. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 7. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2-(2-Fluorophenyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations for 2-(2-Fluorophenyl)thiophene, a molecule of interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring attached to a thiophene core significantly influences the molecule's electronic properties, conformational behavior, and potential intermolecular interactions, making computational analysis a critical tool for understanding its structure-activity relationships.

Computational Methodologies

Quantum chemical calculations for molecules like 2-(2-Fluorophenyl)thiophene are predominantly performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. A common and well-validated approach involves the B3LYP hybrid functional combined with Pople-style basis sets.

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

A typical computational protocol for elucidating the structural and vibrational properties of 2-(2-Fluorophenyl)thiophene involves the following steps:

-

Initial Structure Generation: The 3D structure of 2-(2-Fluorophenyl)thiophene is built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is commonly performed using DFT with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory is widely used for organic molecules containing second-row elements and provides reliable geometric parameters. For higher accuracy, a larger basis set such as 6-311++G(d,p) can be employed. The optimization process is complete when the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Calculation: Following a successful geometry optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation. Calculated frequencies are often scaled by a factor (typically around 0.96 for B3LYP) to better match experimental values.

Structural and Electronic Properties

Optimized Geometrical Parameters

The optimized geometry of 2-(2-Fluorophenyl)thiophene reveals the spatial arrangement of its atoms. The key bond lengths, bond angles, and dihedral angles determine the molecule's overall shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters for a 2-Phenylthiophene Analog

| Parameter | Bond/Atoms | Value (B3LYP/6-31G(d,p)) |

| Bond Length (Å) | C-S (thiophene) | 1.72 - 1.74 |

| C-C (thiophene) | 1.37 - 1.43 | |

| C-C (inter-ring) | 1.47 | |

| C-C (phenyl) | 1.39 - 1.40 | |

| C-F | ~1.35 | |

| Bond Angle (°) | C-S-C (thiophene) | ~92 |

| S-C-C (thiophene) | ~111 | |

| C-C-C (thiophene) | ~112 | |

| C-C-C (phenyl) | ~120 | |

| Dihedral Angle (°) | C-C-C-C (inter-ring) | 20 - 40 |

Note: Data is synthesized from typical values for 2-phenylthiophene and fluorobenzene derivatives. The dihedral angle between the thiophene and phenyl rings is of particular interest as it defines the molecule's conformation and can significantly impact its biological activity and material properties.

Vibrational Frequencies

The calculated vibrational frequencies correspond to the various stretching, bending, and torsional motions within the molecule. These are instrumental in interpreting experimental IR and Raman spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes

| Vibrational Mode | Frequency Range (cm⁻¹) (Scaled) | Description |

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on the thiophene and phenyl rings.[1] |

| C=C Stretching (Aromatic) | 1600 - 1400 | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| C-S Stretching | 850 - 600 | Stretching vibrations of the carbon-sulfur bonds in the thiophene ring. |

| C-F Stretching | 1250 - 1100 | Stretching vibration of the carbon-fluorine bond. |

| Ring Puckering/Deformation | < 600 | Low-frequency modes corresponding to out-of-plane ring deformations. |

Note: These are typical frequency ranges for thiophene and fluorinated aromatic compounds calculated at the B3LYP/6-31G(d,p) level of theory.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital Energies and Properties

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 |

Note: Values are representative for similar aromatic heterocyclic systems and can be influenced by the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

In the MEP of 2-(2-Fluorophenyl)thiophene, the electron-rich regions (negative potential, typically colored red) are expected to be located around the sulfur atom of the thiophene ring and the fluorine atom on the phenyl ring due to their high electronegativity. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings will exhibit a positive potential (colored blue), indicating regions prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and charge transfer interactions. For 2-(2-Fluorophenyl)thiophene, NBO analysis can elucidate the hyperconjugative interactions that contribute to the molecule's stability. Key interactions would include the delocalization of electron density from the lone pairs of the sulfur and fluorine atoms into the antibonding orbitals of the aromatic rings. The stabilization energies (E(2)) calculated from NBO analysis quantify the strength of these interactions.

Visualizations

The following diagrams illustrate the workflow for quantum chemical calculations and the logical relationships between the calculated properties.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the intrinsic properties of 2-(2-Fluorophenyl)thiophene. Through methods like DFT, researchers can gain detailed insights into its geometry, vibrational modes, and electronic structure. This information is invaluable for rational drug design, the development of new organic materials, and the interpretation of experimental data. While a dedicated computational study on this specific molecule is yet to be widely published, the methodologies and data from closely related analogs offer a robust foundation for its theoretical characterization.

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 2-(2-Fluorophenyl)thiophene: A HOMO-LUMO Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital analysis of 2-(2-Fluorophenyl)thiophene, with a specific focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Understanding the frontier molecular orbitals is crucial in the fields of materials science and drug development, as they govern the electronic and optical properties of molecules, their reactivity, and potential intermolecular interactions. The introduction of a fluorine atom to the phenyl ring of 2-phenylthiophene is expected to significantly modulate these properties.

Introduction: The Significance of Fluorination in Thiophene-Based Systems

Thiophene-based derivatives are extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), as well as for their pharmacological potential.[1][2] The electronic properties of these conjugated systems are largely dictated by their HOMO and LUMO energy levels and the corresponding HOMO-LUMO energy gap.

Fluorination is a key strategy for fine-tuning the electronic and structural properties of organic molecules.[1][2] The high electronegativity of the fluorine atom can lead to a significant lowering of both the HOMO and LUMO energy levels.[2] This can improve air stability, alter charge transport characteristics, and influence intermolecular packing, all of which are critical for device performance and biological activity.[2] In the context of 2-(2-Fluorophenyl)thiophene, the fluorine substituent is anticipated to induce a notable effect on the molecule's electronic structure compared to its non-fluorinated counterpart, 2-phenylthiophene.

Theoretical Framework and Computational Methodology

The molecular orbital analysis of 2-(2-Fluorophenyl)thiophene is primarily conducted through computational quantum chemistry methods, with Density Functional Theory (DFT) being the most widely employed approach due to its balance of accuracy and computational cost.[3][4]

Experimental Protocol: Computational Details

A detailed protocol for the computational analysis of 2-(2-Fluorophenyl)thiophene using DFT is outlined below. This methodology is based on established practices for similar thiophene derivatives.[3][5][6]

-

Molecular Geometry Optimization:

-

The initial 3D structure of 2-(2-Fluorophenyl)thiophene is constructed using a molecular modeling software (e.g., GaussView).

-

The geometry is then optimized to find the lowest energy conformation.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a common and reliable choice.[3][4][6]

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.[3][5][6]

-

Solvation Model: To simulate a realistic environment, a solvent model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as chloroform or tetrahydrofuran.

-

-

Frequency Calculations:

-

Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

The energies of the HOMO and LUMO (EHOMO and ELUMO) are calculated from the optimized geometry.

-

The spatial distribution of the HOMO and LUMO electron densities is visualized to understand the regions of the molecule involved in electron donation and acceptance.

-

-

Calculation of Quantum Chemical Descriptors:

-

From the EHOMO and ELUMO values, several important quantum chemical descriptors can be derived to predict the molecule's reactivity:

-

HOMO-LUMO Energy Gap (ΔE): ΔE = ELUMO - EHOMO. This is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[7]

-

Ionization Potential (IP): IP ≈ -EHOMO.

-

Electron Affinity (EA): EA ≈ -ELUMO.

-

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2.

-

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2.

-

Chemical Softness (S): S = 1 / η.

-

Electrophilicity Index (ω): ω = χ² / (2η).

-

-

Expected Quantitative Data and Analysis

| Parameter | 2-Phenylthiophene (Expected) | 2-(2-Fluorophenyl)thiophene (Predicted) | Impact of Fluorination |

| EHOMO (eV) | -5.5 to -6.0 | -5.7 to -6.2 | Lowering of HOMO energy |

| ELUMO (eV) | -1.5 to -2.0 | -1.7 to -2.2 | Lowering of LUMO energy |

| ΔE (eV) | 3.5 to 4.5 | 3.5 to 4.5 | Minimal change or slight decrease |

| Ionization Potential (eV) | 5.5 to 6.0 | 5.7 to 6.2 | Increase |

| Electron Affinity (eV) | 1.5 to 2.0 | 1.7 to 2.2 | Increase |

| Chemical Hardness (eV) | 1.75 to 2.25 | 1.75 to 2.25 | Minimal change |

Note: These are predicted values based on general trends observed in related molecules and should be confirmed by specific calculations for 2-(2-Fluorophenyl)thiophene.

The electron-withdrawing nature of the fluorine atom is expected to stabilize both the HOMO and LUMO levels, leading to lower energy values for both orbitals in 2-(2-Fluorophenyl)thiophene compared to 2-phenylthiophene.[2] This increased stability translates to a higher ionization potential and electron affinity. The HOMO-LUMO energy gap is not expected to change dramatically, as both frontier orbitals are lowered in energy.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the molecular orbital analysis of 2-(2-Fluorophenyl)thiophene.

Caption: Computational workflow for HOMO-LUMO analysis.

Conclusion

The molecular orbital analysis of 2-(2-Fluorophenyl)thiophene, particularly the examination of its HOMO and LUMO, provides invaluable insights into its electronic structure and potential applications. The introduction of a fluorine atom is a powerful strategy for modulating the electronic properties of thiophene-based materials. The computational protocol outlined in this guide, based on Density Functional Theory, offers a robust framework for researchers to predict and understand the behavior of this and related molecules. The expected lowering of the HOMO and LUMO energy levels upon fluorination can have significant implications for the design of novel organic semiconductors and pharmacologically active compounds with tailored properties. Further experimental validation of these computational predictions is encouraged to fully elucidate the structure-property relationships in this promising class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. ajchem-a.com [ajchem-a.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of 2-(2-Fluorophenyl)thiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Fluorophenyl)thiophene is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are crucial for understanding its chemical properties and for quality control in any synthetic process. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] This guide outlines the standard methodologies for obtaining and interpreting these spectroscopic data for 2-(2-Fluorophenyl)thiophene.

Spectroscopic Analysis Workflow

The structural characterization of a novel or synthesized compound like 2-(2-Fluorophenyl)thiophene follows a logical workflow. This process begins with the isolation and purification of the sample, followed by the application of various spectroscopic techniques to elucidate its molecular structure. The data from each technique provides complementary information, which, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[2] For 2-(2-Fluorophenyl)thiophene, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for a complete structural assignment.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-(2-Fluorophenyl)thiophene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely while not having interfering signals in the regions of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary. A proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

-

¹⁹F NMR: Acquire the fluorine NMR spectrum. This will be crucial for confirming the presence and environment of the fluorine atom.

Expected Spectral Data

¹H NMR: The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the thiophene ring and the fluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The integration of the signals should correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atom and the sulfur atom. Carbon atoms directly bonded to the fluorine will show a large coupling constant (¹Jcf).

¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(2-Fluorophenyl)thiophene

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration | Chemical Shift (δ, ppm) |

| Predicted values for thiophene and fluorophenyl protons | e.g., dd, t, m | Relative number of protons | Predicted values for 10 unique carbons |

Note: Actual chemical shifts and coupling constants would need to be determined experimentally. Data from similar compounds, such as 2-(4-fluorophenyl)thiophene, can provide a basis for initial predictions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[3]

Experimental Protocol

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For liquids, a spectrum can be obtained directly using salt plates. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.[2]

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Expected Spectral Data

The IR spectrum of 2-(2-Fluorophenyl)thiophene is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: Around 3100-3000 cm⁻¹.[1]

-

C=C stretching (aromatic rings): A series of bands in the 1600-1450 cm⁻¹ region.[4]

-

C-F stretching: A strong absorption band typically in the 1250-1000 cm⁻¹ region.

-

C-S stretching (thiophene ring): Bands may appear in the fingerprint region, often around 800-600 cm⁻¹.

-

Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings.[1]

Data Presentation

Table 2: Expected IR Absorption Bands for 2-(2-Fluorophenyl)thiophene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1000 | Strong | C-F Stretch |

| ~800-600 | Medium-Weak | C-S Stretch |

| ~900-675 | Medium-Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.[5]

Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

-

Ionization: An appropriate ionization technique should be chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular ion with minimal fragmentation.[5]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

Expected Spectral Data

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-(2-Fluorophenyl)thiophene (C₁₀H₇FS), which is approximately 178.03 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For 2-(2-Fluorophenyl)thiophene, characteristic fragments might arise from the cleavage of the bond between the two rings or fragmentation of the thiophene ring. The presence of fluorine can also influence the fragmentation pattern.

Data Presentation

Table 3: Predicted Mass Spectrometry Data for 2-(2-Fluorophenyl)thiophene

| m/z | Relative Intensity (%) | Possible Fragment |

| ~178 | Predicted intensity | [C₁₀H₇FS]⁺ (Molecular Ion) |

| Other predicted m/z values | Predicted intensities | Possible fragment structures |

Conclusion

The comprehensive spectroscopic analysis of 2-(2-Fluorophenyl)thiophene, employing NMR, IR, and MS, is essential for its unambiguous structural confirmation. While a complete public dataset is currently unavailable, this guide provides the necessary experimental and interpretative framework for researchers to obtain and analyze this critical data. The combination of these techniques provides a detailed molecular fingerprint, ensuring the identity and purity of the compound for its intended applications in research and development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Fluorophenyl)thiophene. Due to the limited availability of direct experimental spectra in the public domain, this guide leverages data from structurally similar compounds and fundamental NMR principles to offer a robust interpretation. The information presented herein is intended to serve as a valuable resource for the structural elucidation and characterization of this and related fluorinated bi-aryl heterocyclic compounds.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For drug discovery and development professionals, NMR is a cornerstone for confirming the identity and purity of synthesized molecules, studying molecular interactions, and understanding conformational dynamics.

2-(2-Fluorophenyl)thiophene is a fluorinated bi-aryl heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for drug design. Accurate interpretation of its NMR spectra is crucial for its unambiguous identification and characterization. This guide presents a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of 2-(2-Fluorophenyl)thiophene.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(2-Fluorophenyl)thiophene is predicted to exhibit signals in the aromatic region, corresponding to the protons on the thiophene and fluorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Data for 2-(2-Fluorophenyl)thiophene

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.20 - 7.30 | dd | J(H3-H4) = 3.6, J(H3-H5) = 1.2 |

| H4 | 7.10 - 7.20 | dd | J(H4-H3) = 3.6, J(H4-H5) = 5.1 |

| H5 | 7.40 - 7.50 | dd | J(H5-H4) = 5.1, J(H5-H3) = 1.2 |

| H3' | 7.60 - 7.70 | ddd | J(H3'-H4') = 8.2, J(H3'-F) = 5.5, J(H3'-H5') = 1.8 |

| H4' | 7.25 - 7.35 | dddd | J(H4'-H3') = 8.2, J(H4'-H5') = 7.5, J(H4'-F) = 8.2, J(H4'-H6') = 1.8 |

| H5' | 7.35 - 7.45 | ddd | J(H5'-H4') = 7.5, J(H5'-H6') = 7.5, J(H5'-F) = 1.0 |

| H6' | 7.20 - 7.30 | ddd | J(H6'-H5') = 7.5, J(H6'-F) = 10.5, J(H6'-H4') = 1.8 |

Note: These are predicted values and should be confirmed with experimental data.

The protons on the thiophene ring (H3, H4, and H5) are expected to appear as distinct doublets of doublets due to their coupling to each other. The protons on the fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 2-(2-Fluorophenyl)thiophene will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (sulfur and fluorine) and the aromatic ring currents. The carbon atoms of the fluorophenyl ring will also exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF).

Table 2: Predicted ¹³C NMR Data for 2-(2-Fluorophenyl)thiophene

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C2 | 140 - 145 | - |

| C3 | 125 - 130 | - |

| C4 | 128 - 132 | - |

| C5 | 124 - 128 | - |

| C1' | 120 - 125 | ²JCF ≈ 15-25 |

| C2' | 158 - 162 | ¹JCF ≈ 240-260 |

| C3' | 115 - 120 | ²JCF ≈ 20-30 |

| C4' | 130 - 135 | ³JCF ≈ 5-10 |

| C5' | 124 - 129 | ⁴JCF ≈ 1-5 |

| C6' | 130 - 135 | ³JCF ≈ 5-10 |

Note: These are predicted values and should be confirmed with experimental data.

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like 2-(2-Fluorophenyl)thiophene is provided below.

4.1 Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample of 2-(2-Fluorophenyl)thiophene.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

4.2 NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on the sample concentration and instrument sensitivity.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.

-

4.3 Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks and report the chemical shifts in ppm and coupling constants in Hz.

Visualizations

The following diagrams illustrate the molecular structure and the predicted proton coupling network of 2-(2-Fluorophenyl)thiophene.

Caption: Molecular structure of 2-(2-Fluorophenyl)thiophene.

Caption: Predicted proton-proton and proton-fluorine J-coupling network.

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of 2-(2-Fluorophenyl)thiophene. The presented data tables, experimental protocols, and visualizations offer a solid foundation for researchers and scientists working with this compound. It is strongly recommended that the predicted spectral data be validated against experimentally acquired spectra for definitive structural confirmation. The principles and methodologies outlined in this guide are broadly applicable to the NMR analysis of other substituted thiophenes and fluorinated aromatic compounds.

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 2-(2-Fluorophenyl)thiophene

For Immediate Release

A Deep Dive into the Predicted Electron Ionization Mass Spectrometry Fragmentation of a Key Heterocyclic Building Block

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Fluorophenyl)thiophene. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize mass spectrometry for the structural elucidation of complex organic molecules. Given the absence of a publicly available experimental spectrum, this guide constructs a theoretical fragmentation pathway based on established principles of mass spectrometry and data from analogous compounds.

2-(2-Fluorophenyl)thiophene is a heterocyclic aromatic compound with a molecular weight of approximately 178.23 g/mol . Its structure, featuring a stable thiophene ring linked to a fluorophenyl group, suggests a fragmentation pattern characterized by a prominent molecular ion peak and subsequent cleavages influenced by the fluorine substituent and the inherent stability of the aromatic systems.

Predicted Fragmentation Data

The expected fragmentation of 2-(2-Fluorophenyl)thiophene under electron ionization is summarized in the table below. The m/z values represent the most likely fragments, with their proposed structures and the neutral losses that lead to their formation.

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 178 | [C₁₀H₇FS]⁺ | - | Molecular Ion (M⁺) |

| 159 | [C₁₀H₇S]⁺ | F | Loss of a fluorine radical |

| 134 | [C₈H₆S]⁺ | C₂HF | Loss of fluoroacetylene |

| 133 | [C₈H₅S]⁺ | C₂H₂F | Loss of a fluorovinyl radical |

| 115 | [C₆H₄S]⁺ | C₄H₃F | Loss of the fluorophenyl ring |

| 91 | [C₅H₃S]⁺ | C₅H₄F | Loss of the fluorophenyl radical |

| 77 | [C₆H₅]⁺ | C₄H₂S | Loss of the thiophene ring |

General Experimental Protocol

The following outlines a general methodology for acquiring the mass spectrum of 2-(2-Fluorophenyl)thiophene.

1. Sample Preparation:

-

Dissolve a small quantity (approximately 1 mg/mL) of 2-(2-Fluorophenyl)thiophene in a volatile organic solvent such as methanol or dichloromethane.

2. Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended. Common configurations include Gas Chromatography-Mass Spectrometry (GC-MS) systems with a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

3. GC-MS Parameters (if applicable):

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

-

Transfer Line Temperature: 280°C

4. Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-400

-

Scan Rate: Dependant on the mass analyzer type, but sufficient to obtain several scans across a chromatographic peak.

5. Data Analysis:

-

The acquired mass spectrum should be processed to identify the molecular ion and major fragment ions. Comparison with spectral libraries and theoretical fragmentation patterns will aid in structural confirmation.

Predicted Fragmentation Pathway

The logical flow of the fragmentation of 2-(2-Fluorophenyl)thiophene is visualized in the following diagram. The pathway highlights the initial ionization event and the subsequent neutral losses leading to the major predicted fragment ions.

Caption: Predicted EI fragmentation pathway of 2-(2-Fluorophenyl)thiophene.

This in-depth guide provides a foundational understanding of the expected mass spectrometric behavior of 2-(2-Fluorophenyl)thiophene. The presented data and methodologies offer a valuable resource for researchers in the identification and characterization of this and related compounds. Experimental verification of this predicted fragmentation pattern is encouraged to further solidify our understanding of its behavior under electron ionization.

Crystal Structure Analysis of 2-Arylthiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of 2-arylthiophene derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacological properties, and designing novel therapeutic agents. This document details the experimental protocols for X-ray crystallography, presents key crystallographic data for representative 2-arylthiophene derivatives, and visualizes the relevant biological signaling pathways these compounds are known to modulate.

Introduction to 2-Arylthiophene Derivatives

2-Arylthiophene scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities.[1] Their structural versatility allows for the fine-tuning of electronic and steric properties, making them attractive candidates for targeting various biological macromolecules. Two notable areas of pharmacological importance for 2-arylthiophene derivatives are their roles as allosteric modulators of the A1 adenosine receptor and as inhibitors of tubulin polymerization.[2][3][4] X-ray crystallography provides the definitive method for determining the precise atomic coordinates of these molecules in the solid state, offering invaluable insights into their conformation, intermolecular interactions, and packing motifs.[5]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of 2-arylthiophene derivatives by single-crystal X-ray diffraction involves a series of critical steps, from crystal growth to structure refinement.[5][6]

Crystallization of 2-Arylthiophene Derivatives

Obtaining high-quality single crystals is often the most challenging step in the process.[5] Several techniques are commonly employed for the crystallization of small organic molecules like 2-arylthiophene derivatives:

-

Slow Evaporation: This is one of the simplest and most common methods.[5] A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly. The choice of solvent is critical and can significantly influence crystal growth.[5]

-

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound in a less volatile solvent is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile solvent (the precipitant). Diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility of the compound, promoting crystal formation.

-

Antisolvent Crystallization: An "antisolvent," in which the compound is insoluble, is slowly added to a solution of the compound. This reduces the overall solubility of the solute, inducing crystallization.

X-ray Data Collection and Processing

Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer.[6] The crystal is typically cooled to low temperatures (e.g., 100-120 K) to minimize thermal vibrations of the atoms.[6] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[5][6]

The collected diffraction images are then processed to determine the positions and intensities of the diffraction spots. This data is corrected for various experimental factors to yield a set of structure factors, which are essential for the subsequent structure solution and refinement.[6]

Structure Solution and Refinement

The initial atomic model of the crystal structure is typically determined using direct methods or Patterson methods. This model is then refined using least-squares techniques to improve the agreement between the observed diffraction data and the data calculated from the model.[6] This iterative process involves adjusting atomic positions, and thermal parameters until the best possible fit is achieved. The final refined structure is then validated to ensure its chemical and crystallographic reasonability.[6]

Data Presentation: Crystallographic Data of 2-Arylthiophene Derivatives

The following tables summarize key crystallographic parameters for a selection of 2-arylthiophene derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Selected 2-Arylthiophene Derivatives.

| Parameter | (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide[7] | 2-Amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile[8] | 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol[9] |

| Chemical Formula | C₂₂H₁₆FNO₂S₂ | C₁₉H₁₅N₅S | C₁₁H₈N₂O₃S |

| Molecular Weight | 425.49 g/mol | 345.42 g/mol | 248.25 g/mol |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/c |

| a (Å) | 13.1119 (3) | 7.89079 (13) | 10.642 (5) |

| b (Å) | 10.0578 (2) | 16.4990 (3) | 7.043 (5) |

| c (Å) | 15.1119 (3) | 13.1394 (3) | 14.535 (5) |

| α (°) | 90 | 90 | 90 |

| β (°) | 109.113 (1) | 90 | 93.566 (5) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1876.58 (7) | 1710.62 (6) | 1087.3 (10) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 293(2) | 100 | 293 |

| Radiation | Mo Kα | Cu Kα | Mo Kα |

Table 2: Selected Bond Lengths and Angles for Representative 2-Arylthiophene Derivatives.

| Compound | Bond | Length (Å) | Bond | Angle (°) | Reference |

| (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide | S1-C8 | 1.762(2) | C1-S1-C8 | 91.60(9) | [7] |

| S2-O1 | 1.432(1) | O1-S2-O2 | 118.64(9) | ||

| S2-N1 | 1.642(2) | O1-S2-N1 | 108.35(9) | ||

| 2-Amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | S1-C15 | 1.721(4) | C15-S1-C18 | 92.1(2) | [8] |

| N1-C2 | 1.341(3) | C2-N1-C6 | 117.8(2) | ||

| C3-C19 | 1.442(4) | N2-C2-C3 | 120.9(2) | ||

| 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol | S1-C1 | 1.706(5) | C1-S1-C4 | 93.3(2) | [9] |

| N1-C5 | 1.285(6) | C5-N1-C6 | 122.1(4) | ||

| N2-C3 | 1.455(6) | O2-N2-O3 | 123.0(5) |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways modulated by 2-arylthiophene derivatives and the general workflow for crystal structure analysis.

A1 Adenosine Receptor Signaling Pathway

Many 2-arylthiophene derivatives act as positive allosteric modulators (PAMs) of the A1 adenosine receptor, a G-protein coupled receptor (GPCR).[10] Activation of the A1 receptor, which couples to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11][12] This signaling cascade plays a crucial role in various physiological processes, including neurotransmission and cardiac function.[11][13]

Microtubule Inhibition and Cell Cycle Arrest

Certain 2-arylthiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[6][14] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[6][15]

Experimental Workflow for Crystal Structure Analysis

The overall process of determining the crystal structure of a 2-arylthiophene derivative follows a logical and sequential workflow, from the initial synthesis of the compound to the final validation of the atomic structure.

Conclusion

The crystal structure analysis of 2-arylthiophene derivatives is an indispensable tool for advancing our understanding of these pharmacologically significant molecules. The detailed structural information obtained from X-ray crystallography, combined with an understanding of their mechanisms of action, provides a robust foundation for the rational design of new and improved therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

References

- 1. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Specificity of Downstream Signaling for A1 and A2AR Does Not Depend on the C-Terminus, Despite the Importance of This Domain in Downstream Signaling Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of 2-Phenylthiophene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 2-phenylthiophene compounds, a class of molecules with significant interest in medicinal chemistry and materials science. Understanding the three-dimensional structure and conformational dynamics of these compounds is crucial for predicting their biological activity, designing novel derivatives with improved properties, and optimizing their performance in various applications. This document details the key experimental and computational methodologies employed in these analyses, presents quantitative data in a structured format, and illustrates relevant workflows and concepts through diagrams.

Introduction to Conformational Analysis of 2-Phenylthiophene

The conformational flexibility of 2-phenylthiophene and its derivatives is primarily dictated by the rotation around the single bond connecting the phenyl and thiophene rings. This rotation gives rise to various conformers with different dihedral angles, relative energies, and, consequently, distinct physicochemical and biological properties. The two planar rings can range from coplanar to perpendicular orientations, with the lowest energy conformations often being non-planar due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens or other substituents on the thiophene ring.